molecular formula C7H6N2O3 B13347913 3-(4-Cyanooxazol-5-yl)propanoic acid

3-(4-Cyanooxazol-5-yl)propanoic acid

Cat. No.: B13347913
M. Wt: 166.13 g/mol
InChI Key: SDDNSTKSBFZTPS-UHFFFAOYSA-N
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Description

3-(4-Cyanooxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyano group and the oxazole ring imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanooxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyano group. One common method involves the cyclization of an appropriate precursor, such as a nitrile or an amide, under acidic or basic conditions. The reaction conditions often require the use of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures is optimized to maximize the efficiency of the synthesis while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanooxazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole amines .

Scientific Research Applications

3-(4-Cyanooxazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyanooxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the oxazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This makes the compound a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano group and the propanoic acid moiety, which impart distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various chemical entities and a valuable compound in scientific research .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

3-(4-cyano-1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C7H6N2O3/c8-3-5-6(12-4-9-5)1-2-7(10)11/h4H,1-2H2,(H,10,11)

InChI Key

SDDNSTKSBFZTPS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)CCC(=O)O)C#N

Origin of Product

United States

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